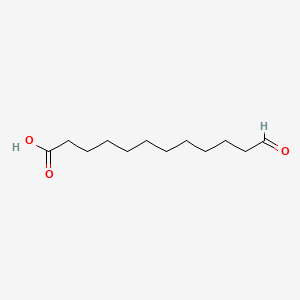
12-Oxododecanoic acid
Vue d'ensemble
Description
12-oxododecanoic acid is an omega-oxo fatty acid that is dodecanoic acid carrying an oxo group at position 12. It is an omega-oxo fatty acid, an oxo monocarboxylic acid, a medium-chain fatty acid and an aldehydic acid. It derives from a dodecanoic acid. It is a conjugate acid of a 12-oxododecanoate.
Applications De Recherche Scientifique
Plant Defense Mechanisms
12-Oxo-phytodieonic acid (OPDA), a key component of the octadecanoid pathway in plants, plays a crucial role in plant self-defense mechanisms. Studies have shown that OPDA is a biologically active regulator in rice, particularly in response to wounding and treatment with fungal elicitors like chitosan. This research marks significant progress in understanding inducible octadecanoid pathway components in monocot cereal crops like rice (Rakwal et al., 2002).
Catalytic Oxidation and Polymer Synthesis
12-Oxododecanoic acid has been studied in the context of catalytic oxidation, particularly in the synthesis of long-chain dicarboxylic acids like 1,12-dodecanedioic acid, which are valuable for polymer synthesis. Research demonstrates the oxidation of cyclododecanone and other ketones to produce these acids using various catalysts (Gauthard et al., 2005).
Anode Material Synthesis in Batteries
In the field of energy storage, 12-oxododecanoic acid is involved in the synthesis of anode materials like Li4Ti5O12 for lithium-ion batteries. Using sol-gel methods with oxalic acid as a chelating agent, researchers have developed anode materials with enhanced electrochemical properties (Hao et al., 2006).
Biochemistry and Enzymatic Reactions
The efficient in vitro synthesis of (+)-cis-12-Oxo-phytodienoic Acid (OPDA) using flaxseed extract and an allene oxide cyclase has been explored. This study provides insights into the enzymatic reactions and yield improvement for OPDA, an important metabolite in plant biochemistry (Kajiwara et al., 2012).
Oxidation Mechanism and Cytochrome P4504A1 Studies
Research on the oxidation mechanism of 12-halododecanoic acids by cytochrome P4504A1 offers insights into the fatty acid ω-hydroxylation regiospecificity. These studies contribute to understanding the enzymatic oxidation process at a molecular level, particularly the oxidation to 12-oxododecanoic acid (He et al., 2005).
Electrochemical Processes
In electrochemical studies, the role of oxalic acid as a key metabolite in the anodic oxidation of complex organic molecules has been investigated. This research is relevant for understanding the mineralization process in water treatment and the role of electrode materials in these reactions (Ferro et al., 2010).
Propriétés
Numéro CAS |
3956-80-7 |
|---|---|
Nom du produit |
12-Oxododecanoic acid |
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
12-oxododecanoic acid |
InChI |
InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15) |
Clé InChI |
KGEACANGAYABKT-UHFFFAOYSA-N |
SMILES |
C(CCCCCC(=O)O)CCCCC=O |
SMILES canonique |
C(CCCCCC(=O)O)CCCCC=O |
Autres numéros CAS |
3956-80-7 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

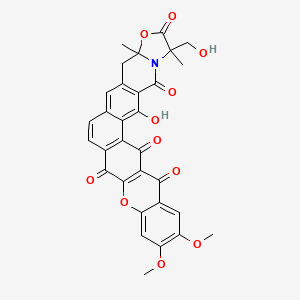

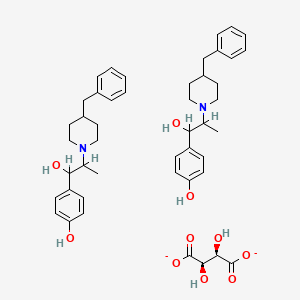
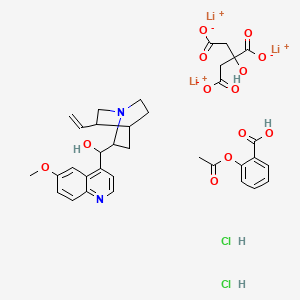
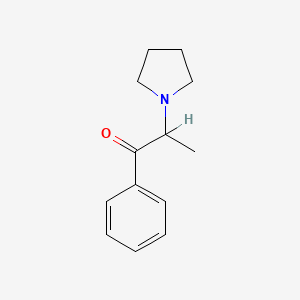


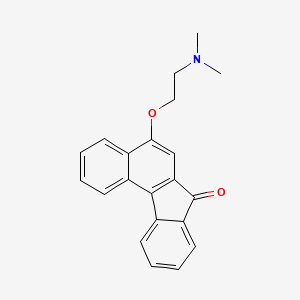
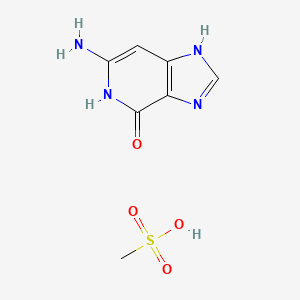


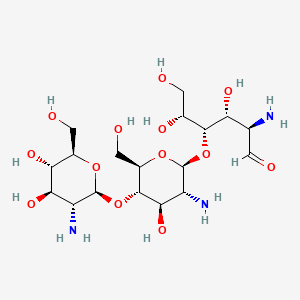
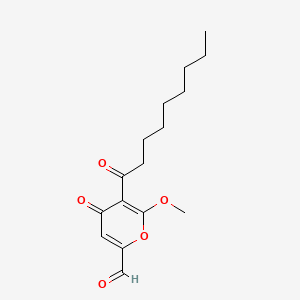
![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)